H-Pro-Phe-NH2 HCl
Description
Contextual Significance of Dipeptide Amides in Bioactive Molecule Research
Dipeptide amides are a fundamental class of compounds that hold a significant position in the study of bioactive molecules. oup.com The amide bond is a cornerstone of proteins and peptides, and its presence is integral to the structure and function of countless biologically active compounds. researchgate.net Dipeptide amides, specifically, serve as crucial intermediates and structural motifs in both natural and synthetic molecules with a wide array of pharmacological activities. researchgate.netfrontiersin.org
Rationale for Academic Investigation of H-Pro-Phe-NH2 HCl Structure and Reactivity
The academic focus on this compound is driven by the unique structural and chemical properties imparted by its constituent amino acids, proline and phenylalanine. The Pro-Phe sequence is a recurring motif in various biologically significant peptides and proteins, and its study provides fundamental insights into peptide structure-function relationships.
A primary reason for investigation stems from the conformational rigidity of the proline residue. The cyclic nature of proline's side chain restricts the rotational freedom of the peptide backbone, influencing the local and global conformation of the peptide. tandfonline.comnih.gov Specifically, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a notably higher propensity to adopt the cis conformation compared to other peptide bonds. nih.gov Studies have confirmed that aromatic-proline sequences, such as Phe-Pro, are particularly prone to this cis-amide bond formation. nih.gov This cis-trans isomerization is a critical, rate-determining step in protein folding and can fundamentally alter a peptide's three-dimensional structure and its ability to interact with biological receptors. nih.govnih.gov
Furthermore, the Phe-Pro peptide bond is a specific cleavage site for certain enzymes, such as HIV-1 protease, making its hydrolysis mechanism a subject of intense research. acs.org Understanding the reactivity of this bond is crucial for designing protease inhibitors. The Pro-Phe sequence is also a component of larger, potent bioactive peptides, including endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), an endogenous opioid peptide. researchgate.net Therefore, this compound serves as a valuable building block in the synthesis of these larger, therapeutically relevant molecules and their analogues. researchgate.netacs.org
Overview of Key Research Paradigms Applied to Proline- and Phenylalanine-Containing Peptides
The investigation of proline- and phenylalanine-containing peptides like this compound employs a multidisciplinary approach, combining synthetic, structural, and computational methods to elucidate their properties.
Key Research Methodologies
| Research Area | Techniques and Applications | Reference |
|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis (SPPS) using strategies like Fmoc chemistry; solution-phase synthesis; enzymatic synthesis for specific bond formation. | researchgate.netacs.orghighfine.com |
| Structural Analysis | Nuclear Magnetic Resonance (NMR) spectroscopy to study cis-trans isomerization; X-ray crystallography to determine solid-state conformation; Circular Dichroism (CD) to analyze secondary structure in solution. | researchgate.netnih.govresearchgate.netnih.gov |
| Mass Spectrometry | Ion Mobility-Mass Spectrometry (IM-MS) to separate and characterize different conformational isomers in the gas phase. | researchgate.net |
| Computational Modeling | Molecular dynamics (MD) simulations to explore conformational landscapes and free energies; ab initio molecular orbital methods to investigate reaction mechanisms like peptide bond hydrolysis. | nih.govacs.orgresearchgate.net |
| Functional Assays | Receptor-binding assays to determine affinity for biological targets; analysis of enzymatic cleavage to study substrate specificity and inhibitor design. | acs.orgresearchgate.net |
Synthetic chemistry provides the foundation, with methods such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis being standard for producing these peptides. researchgate.nethighfine.com Enzymatic synthesis has also been explored for creating specific peptide bonds under mild conditions. acs.org
These experimental approaches are frequently complemented by computational and theoretical studies. Molecular dynamics (MD) simulations allow researchers to model the conformational flexibility and energy landscapes of these peptides, providing insights that can be difficult to obtain experimentally. nih.govresearchgate.net For investigating reactivity, quantum mechanical methods like ab initio molecular orbital calculations are used to map out reaction pathways, such as the mechanism of peptide bond hydrolysis. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H20ClN3O2 |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c15-13(18)12(9-10-5-2-1-3-6-10)17-14(19)11-7-4-8-16-11;/h1-3,5-6,11-12,16H,4,7-9H2,(H2,15,18)(H,17,19);1H/t11-,12-;/m0./s1 |
InChI Key |
FAFBGWPFTZCDIF-FXMYHANSSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N.Cl |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N.Cl |
sequence |
PF |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for H Pro Phe Nh2 Hcl
Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for H-Pro-Phe-NH2 HCl
Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the production of peptides like H-Pro-Phe-NH2. The process, which involves building the peptide chain on a solid resin support, simplifies purification by allowing excess reagents and by-products to be washed away after each step. acs.org
Fmoc/tBu Chemistry Optimizations for this compound Synthesis
The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. acs.orggoogleapis.com This method utilizes the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile tert-butyl-based protecting groups for amino acid side chains. For the synthesis of H-Pro-Phe-NH2, Phenylalanine (Phe) requires no side-chain protection, simplifying the strategy.
The synthesis commences with a suitable resin, typically a Rink Amide resin, to which the first amino acid, Fmoc-Phe-OH, is coupled. Following this, the Fmoc group is removed using a mild base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The subsequent amino acid, Fmoc-Pro-OH, is then introduced and coupled to the free amino group of the resin-bound Phenylalanine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Optimization of coupling times and the use of excess amino acid derivatives are common practices to drive the reaction to completion. sci-hub.box
Utilization of Rink Amide Resin and Alternative Amidation Approaches
To generate the C-terminal amide functionality characteristic of H-Pro-Phe-NH2, the choice of resin is critical. The Rink Amide resin is widely employed for this purpose. acs.orgsci-hub.box Its linker is designed to release the peptide as a C-terminal amide upon cleavage with a strong acid, such as trifluoroacetic acid (TFA). The cleavage cocktail typically includes scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. escholarship.org
Alternative approaches to amidation exist, particularly in the context of avoiding specific resins or for post-synthesis modification. One such method involves synthesizing the peptide on a standard acid-labile resin (like Wang or Merrifield resin) to yield a C-terminal carboxylic acid. The purified peptide can then be amidated in solution using coupling agents and an ammonia (B1221849) source. Another approach is the direct aminolysis of a peptide-ester from the resin, although this is less common.
Segment Condensation Strategies in this compound Assembly
Segment condensation involves the coupling of pre-synthesized peptide fragments. While typically used for large proteins to improve solubility and reduce cumulative errors from single amino acid additions, the principle can be applied to smaller structures. For instance, the dipeptide Boc-Pro-Phe could be synthesized and then coupled to an amine-containing molecule or another peptide fragment on a solid support. rsc.org A convergent approach for synthesizing asparagine-linked glycopeptides has utilized Pro-Phe-NH2 as a segment. acs.org This strategy can be advantageous in specific research contexts where the dipeptide is a recurring motif, allowing for the efficient production of a key building block.
Solution-Phase Synthetic Routes for this compound
Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, offers scalability and flexibility. It remains a viable and important method for producing dipeptides like H-Pro-Phe-NH2.
Classical Coupling Reagents and Their Application in Dipeptide Amide Formation
The formation of the amide bond between Proline and Phenylalanine is the key step in solution-phase synthesis. This is achieved by activating the carboxylic acid group of a protected Proline derivative (e.g., Boc-Pro-OH) to make it susceptible to nucleophilic attack by the amino group of a Phenylalanine amide (H-Phe-NH2). rsc.org A variety of coupling reagents are available, each with distinct mechanisms and efficiencies. researchgate.net
Common reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve reaction rates and suppress racemization. rsc.org Phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP, or aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are also highly effective and widely used for their high coupling efficiency and fast reaction times. rsc.orgrsc.org Recent research has also explored copper-catalyzed amidation as a novel approach. nih.govacs.org
Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis
| Reagent/System | Type | Advantages | Disadvantages |
|---|---|---|---|
| DCC/HOBt | Carbodiimide | Low cost, effective | Dicyclohexylurea (DCU) byproduct can be difficult to remove; potential for racemization |
| EDC/HOBt | Carbodiimide | Water-soluble carbodiimide, urea (B33335) byproduct is water-soluble and easily removed | More expensive than DCC |
| HBTU/Hünig's Base | Aminium/Uronium | Fast reaction times, high yields, low racemization | Higher cost, byproducts can sometimes complicate purification |
| TBTU/Hünig's Base | Aminium/Uronium | Similar to HBTU, highly efficient | Can be sensitive to moisture |
| BOP/Hünig's Base | Phosphonium | Very powerful coupling agent | Produces carcinogenic HMPA as a byproduct |
| PyBOP/Hünig's Base | Phosphonium | Similar to BOP but avoids HMPA formation | High cost |
Enantioselective Synthesis and Chiral Purity Maintenance in H-Pro-Phe-NH2 Production
Maintaining the L-configuration of both Proline and Phenylalanine is paramount during synthesis. Racemization, the loss of stereochemical integrity, is a significant risk, particularly during the activation of the carboxylic acid of the N-protected amino acid. The α-carbon of most amino acids is susceptible to epimerization under basic conditions or during activation.
Proline, as a secondary amine, is generally more resistant to racemization than other amino acids. However, the activated Phenylalanine carboxyl group (if synthesizing in the reverse direction) or the activated Proline carboxyl group can still be at risk. The choice of coupling reagent and additives is critical for preventing this side reaction. Additives like HOBt or Oxyma Pure are known to act as racemization suppressors. rsc.orgnih.gov Furthermore, controlling reaction temperature and minimizing the time the amino acid remains in its activated state are crucial process parameters for ensuring high chiral purity in the final this compound product. mdpi.com
Enzymatic Synthesis Approaches for this compound and Related Dipeptides
The use of enzymes in peptide synthesis represents a significant advancement towards greener and more efficient chemical processes. acs.orgnih.gov Biocatalysis offers high specificity and operates under mild, often aqueous, conditions, which reduces the environmental impact compared to traditional chemical synthesis. nih.govacs.org While challenges such as lower productivity and the cost of biocatalysts exist, ongoing research in protein engineering and enzyme immobilization is actively addressing these limitations. nih.govacs.org
Dipeptidyl Peptidase IV (DP IV, EC 3.4.14.5) is a serine aminopeptidase (B13392206) that typically cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains. researchgate.netpnas.orgnih.gov However, under specific, thermodynamically controlled conditions, the catalytic activity of proteases like DP IV can be reversed to facilitate peptide bond formation. This approach leverages the enzyme's inherent specificity for proline-containing sequences to synthesize target peptides.
A notable example of this synthetic utility was demonstrated in the synthesis of the tetrapeptide morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2). acs.org Researchers successfully used DP IV from Aspergillus oryzae as a catalyst. The synthesis involved the coupling of Tyr-Pro-OEt·HCl and Phe-Pro-NH2·HCl. A key advantage of this enzymatic method is that it did not require protection for the amino groups, streamlining the synthesis process. acs.org The optimal conditions for this specific synthesis highlight the precise control needed for enzymatic peptide formation. acs.org
Table 1: Optimal Conditions for DP IV-Catalyzed Synthesis of Morphiceptin
| Parameter | Optimal Condition |
|---|---|
| Enzyme | DP IV from Aspergillus oryzae (0.275 nkat) |
| Substrates | 4 mM Tyr-Pro-OEt·HCl and 20 mM Phe-Pro-NH2·HCl |
| Solvent | 60% ethylene (B1197577) glycol in 20 mM phosphate (B84403) buffer |
| pH | 7.0 |
| Amine | 4.2 mM diisopropylamine |
| Temperature | 4 °C |
| Time | 24 h |
| Yield | 40% |
Data sourced from a study on the synthesis of morphiceptin. acs.org
This synthetic strategy underscores the potential of DP IV, an enzyme typically associated with peptide degradation, as a valuable tool for the regioselective formation of proline-containing peptides.
Biocatalysis is a cornerstone of green chemistry, offering sustainable alternatives to conventional synthetic methods that often rely on hazardous solvents and reagents. acs.orgacs.org The pharmaceutical industry, in particular, has increasingly adopted biocatalytic methods to create more efficient and environmentally benign manufacturing processes. acs.org
Key advantages of biocatalytic peptide synthesis include:
Mild Reaction Conditions: Enzymes typically operate at ambient temperatures and pressures in aqueous solutions, reducing energy consumption and the need for harsh organic solvents. nih.gov
High Specificity: The chemo-, regio-, and stereospecificity of enzymes minimizes the need for complex protection and deprotection steps, leading to higher atom economy and less waste. acs.org
Reduced Environmental Impact: The use of water as a solvent and the biodegradable nature of enzymes contribute to a lower environmental footprint. nih.govacs.org
Recent advancements have focused on overcoming the traditional limitations of enzymatic synthesis. Enzyme immobilization, for instance, allows for easy recovery and recycling of the biocatalyst, improving the economic viability of the process. nih.govru.nl Furthermore, protein engineering and site-directed mutagenesis are being used to create novel enzyme variants with enhanced stability in organic solvents, broader substrate scope, and improved catalytic efficiency. nih.gov The combination of chemical and enzymatic synthesis, often referred to as chemoenzymatic synthesis, synergistically utilizes the strengths of both approaches to build complex peptides. acs.orgru.nld-nb.info
Dipeptidyl Peptidase IV (DP IV) Catalysis in Proline-Containing Peptide Formation
Mechanochemical and Sustainable Synthesis Protocols
Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling), has emerged as a powerful sustainable technique for peptide synthesis. rsc.orgbeilstein-journals.org These methods often proceed under solvent-free or minimal-solvent conditions, aligning with the principles of green chemistry by drastically reducing solvent waste. acs.orgrsc.orgunibo.it
Solvent-free and minimal-solvent approaches are highly sought after to minimize the environmental pollution and costs associated with solvent handling and disposal. rsc.orgnsf.gov Mechanochemical techniques such as ball milling and twin-screw extrusion have proven effective for forming amide and peptide bonds. beilstein-journals.orgchemistryviews.org
In one method, dipeptides were synthesized by the mechanocoupling of N-protected amino acids and amino acid methyl ester hydrochlorides using ball milling. researchgate.net This solvent-free approach employed coupling reagents like EDC and HOBt, with Mg-Al hydrotalcite acting as a green activating agent. researchgate.net Another efficient mechanochemical synthesis used 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh3) for the amidation of N-protected α-amino acids, yielding optically active dipeptides with no detectable racemization. rsc.orgrsc.org
More advanced techniques include twin-screw extrusion, which allows for the continuous synthesis of peptides. chemistryviews.org This method was successfully used to prepare dipeptides and tripeptides with minimal epimerization, demonstrating its potential for large-scale production. chemistryviews.org These protocols, while still evolving, offer a significant improvement over traditional solution-based synthesis in terms of reaction rate, yield, and environmental impact. rsc.orgnsf.gov
Table 2: Comparison of Mechanochemical Peptide Synthesis Methods
| Method | Key Reagents/Conditions | Advantages |
|---|---|---|
| Ball Milling | N-protected amino acids, EDC/HOBt, Mg-Al hydrotalcite | Solvent-free, good to excellent yields, uses a green activating agent. researchgate.net |
| Solvent-Drop Grinding | N-protected amino acids, TCT, catalytic PPh3, inorganic base | Rapid, efficient, avoids racemization, minimal solvent use. rsc.orgrsc.org |
| Twin-Screw Extrusion | N-protected amino acids, DIC/OxymaPure, ethyl acetate (B1210297) (additive) | Continuous process, high yield, virtually no epimerization, scalable. chemistryviews.org |
The development of recyclable catalysts is crucial for improving the sustainability and cost-effectiveness of peptide synthesis. mdpi.comresearchgate.net Traditional peptide synthesis often requires stoichiometric amounts of coupling reagents, which generates significant waste. researchgate.netnih.gov Catalytic approaches that allow for the recovery and reuse of the catalyst are therefore highly desirable.
Several types of recyclable catalytic systems have been developed:
Solid-Supported Catalysts: Peptides themselves can act as organocatalysts. When immobilized on solid supports like polystyrene resins or silica, they can be easily recovered by filtration and reused multiple times without significant loss of activity. mdpi.com For example, a Pro-Pro dipeptide supported on a TentaGel resin was used as a highly recyclable catalyst for aldol (B89426) reactions in continuous flow. mdpi.com
Recyclable Reagents: Novel coupling and redox reagents have been designed for recyclability. Benzoisothiazolone (BIT) has been developed as a recyclable redox reagent for solid-phase peptide synthesis (SPPS). researchgate.net Similarly, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) serves as a recyclable coupling reagent that can be used for the gram-scale synthesis of dipeptides without racemization. rsc.org
Organocatalysts with Recycling Strategies: Two-component organocatalyst systems, such as a diselenide catalyst combined with a phosphine (B1218219) reductant, have been optimized to require only catalytic amounts of the reductant, addressing a key limitation of earlier systems. nih.gov Hydrophobic anchor-tagged organocatalysts have also been developed, which can be readily prepared and recycled without expensive materials. jst.go.jp
These recyclable systems represent a significant step towards atom-economical and environmentally benign peptide synthesis.
Rational Design and Synthesis of this compound Derivatives and Analogs
The rational design of peptide derivatives and analogs is a key strategy in medicinal chemistry to improve properties such as metabolic stability, receptor binding affinity, and selectivity. nih.govnih.gov For a peptide like H-Pro-Phe-NH2, which is a fragment of larger bioactive peptides such as endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), structural modifications can be systematically explored. researchgate.net
Common strategies for designing peptide analogs include:
Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can enhance resistance to proteolytic degradation. nih.govresearchgate.net However, this can also significantly alter the peptide's conformation and reduce receptor binding affinity if the spatial arrangement of side chains becomes unfavorable. researchgate.net The synthesis of all sixteen stereoisomers of endomorphin-2 showed that the natural L-configuration was optimal for μ-opioid receptor binding. researchgate.net
Incorporation of Non-Canonical Amino Acids: Introducing unnatural amino acids, such as (Z)-α,β-didehydro-phenylalanine (ΔZPhe), can impose conformational constraints on the peptide backbone. nih.gov This can lead to analogs with altered receptor selectivity and activity. For instance, substituting Phe with ΔZPhe in endomorphin-2 resulted in an analog with high μ-opioid receptor selectivity and agonist activity comparable to the native peptide. nih.gov
Modifications at N- or C-Terminus: Altering the termini, for example by attaching lipoamino acids or other chemical moieties, can increase stability. researchgate.net
Structure-Based Design: Using computational tools like molecular docking, new candidate inhibitors can be designed based on the structure of the target receptor. nih.gov This approach was used to design tetrapeptide inhibitors of thrombin based on a D-Phe-Pro-D-Arg scaffold, where the P1' position was varied with different amino acids to optimize binding. nih.gov
The synthesis of these analogs typically employs standard solid-phase peptide synthesis (SPPS) using either Boc or Fmoc chemistry, which allows for the systematic incorporation of modified residues into the peptide sequence. nih.govresearchgate.net
Synthetic Strategies for this compound: A Focus on Chemical Derivatization
The dipeptide this compound, a molecule of significant interest in medicinal chemistry, serves as a scaffold for the development of novel therapeutic agents. Its inherent structure, containing a proline and a phenylalanine residue, offers multiple avenues for chemical modification. These modifications are strategically employed to enhance biological activity, improve pharmacokinetic profiles, and probe molecular interactions. This article delves into the synthetic methodologies and chemical derivatization strategies that have been pivotal in the evolution of this compound analogs.
1 N-Terminal and C-Terminal Modifications for Research Probes
Modifications at the N-terminus and C-terminus of dipeptides like H-Pro-Phe-NH2 are fundamental strategies for creating research probes. These alterations can influence peptide stability, cell permeability, and receptor binding affinity.
N-Terminal Modifications: The free amine at the N-terminus is a common site for modification. Acetylation, for instance, removes the positive charge, which can mimic the natural state of a peptide within a larger protein and may increase its stability against enzymatic degradation. Other modifications include the attachment of fluorescent tags, such as Dansyl or Fluorescein, to facilitate studies on protein-protein interactions and cellular localization. The addition of lipophilic groups, like palmitic acid, can enhance cell membrane permeability.
C-Terminal Modifications: The C-terminal amide of H-Pro-Phe-NH2 is crucial for the affinity of some dipeptide analogs. researchgate.net However, modifications at this position are also explored to modulate activity and stability. Amidation of the C-terminus neutralizes the negative charge of a free carboxyl group, a modification that can prevent enzymatic degradation and mimic the structure of native proteins. Bioisosteric replacement of the primary amide with groups like hydroxamic acid has been investigated to improve pharmacokinetic properties. researchgate.net
Table 1: Examples of N- and C-Terminal Modifications
| Modification Type | Position | Example Group | Purpose |
| Acetylation | N-Terminal | Acetyl | Increase stability, mimic proteins |
| Fluorescent Labeling | N-Terminal | Dansyl, Fluorescein | Protein interaction and localization studies |
| Lipidation | N-Terminal | Palmitic Acid | Enhance cell permeability |
| Amidation | C-Terminal | Amide | Neutralize charge, prevent degradation |
| Bioisosteric Replacement | C-Terminal | Hydroxamic Acid | Improve pharmacokinetics researchgate.net |
2 Incorporation of Unnatural Amino Acids and Conformational Constraints
The introduction of unnatural amino acids and conformational constraints into the H-Pro-Phe-NH2 backbone is a powerful strategy to enhance bioactivity and metabolic stability. mdpi.com
Unnatural amino acids, which are not genetically encoded, can introduce novel chemical properties and steric bulk, influencing the peptide's three-dimensional structure and its interaction with biological targets. cultek.com For example, replacing a native amino acid with a D-amino acid can increase resistance to proteolysis. cultek.com The incorporation of residues like 2,6-dimethyltyrosine (Dmt) has been shown to significantly increase the bioactivity of peptide molecules. mdpi.com
Conformational constraints reduce the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation. researchgate.net This pre-organization can lead to higher binding affinity for the target receptor. The proline residue in H-Pro-Phe-NH2 already imposes a significant conformational restriction due to its cyclic nature. nih.gov Further constraints can be introduced through various chemical strategies. The use of α,β-dehydrophenylalanine (ΔPhe) can constrain the peptide backbone, and dipeptides containing this residue have been shown to self-assemble into stable nanostructures. rsc.org
3 Cyclization and Backbone Methylation Strategies in Dipeptide Design
Cyclization and backbone methylation are key strategies in dipeptide design to improve stability and conformational definition.
Cyclization: This involves forming a covalent bond between different parts of the peptide, creating a cyclic structure. google.com Cyclization can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. google.comresearchgate.net For dipeptides, cyclization can lead to the formation of 2,5-diketopiperazines (DKPs). mdpi.com The presence of a proline residue, as in H-Pro-Phe-NH2, facilitates cyclization. mdpi.comnih.gov These cyclic structures often exhibit enhanced stability and can more readily cross cell membranes. mdpi.com
Table 2: Cyclization and Backbone Methylation Strategies
| Strategy | Description | Effect on Dipeptide |
| Cyclization | Formation of a cyclic peptide structure | Enhanced stability, improved cell permeability, defined conformation google.commdpi.com |
| Backbone Methylation | Addition of a methyl group to the backbone amide nitrogen | Increased enzymatic stability, altered conformation, improved cyclization yield acs.org |
4 Bioisosteric Replacement of Amino Acid Residues
Bioisosteric replacement involves substituting an amino acid residue with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. cambridgemedchemconsulting.com
In the context of H-Pro-Phe-NH2 analogs, this strategy has been employed to modify both the proline and phenylalanine residues. For instance, proline can be replaced with surrogates like 3-pyrrolidinesulphonic acid, the sulfonyl analogue of β-proline, to create metabolically stable junctions with altered conformational properties. nih.gov
The amide bond itself can be replaced with a bioisosteric mimic. Monofluoroalkene-based dipeptide isosteres, for example, have been developed to replace the amide group, with the proline residue favoring a γ-turn substructure necessary for biological interaction. beilstein-journals.org Another approach is the use of phosphinic dipeptide analogues, which are prepared through methods like the phospha-Michael addition and can be incorporated into peptides using solid-phase synthesis. mdpi.com
Solvent-Free and Minimal-Solvent Methodologies for Peptide Bond Formation
5 Disulfide-Linked Derivatives and Their Synthesis
The introduction of disulfide bonds is a common strategy to create cyclic peptides with constrained conformations. researchgate.net This is typically achieved by incorporating two cysteine residues (or their homologs like penicillamine) into the peptide sequence and then oxidizing the thiol groups to form a disulfide bridge. researchgate.netepo.org
The synthesis of disulfide-linked derivatives can be performed through various oxidative methods. epo.org A recent development involves the disulfuration of azlactones, which allows for the preparation of α-disulfurated amino acid derivatives that can be further diversified. rsc.org This method has been successfully applied to azlactones derived from various amino acids, including phenylalanine. rsc.org
Dimerization of peptide monomers through a disulfide linkage or other linkers is another strategy. For example, two peptide units can be conjugated via a linker to create a dimeric compound with potentially enhanced activity. google.com
Advanced Structural and Conformational Investigations of H Pro Phe Nh2 Hcl and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structures of peptides and proteins in solution, providing insights under near-physiological conditions. nih.gov This method is particularly valuable when crystallization for X-ray analysis is challenging. nih.gov
The solution conformation of peptides like H-Pro-Phe-NH2 HCl can be meticulously mapped using a suite of 1D and 2D NMR experiments. nih.gov These techniques provide information on through-bond and through-space interactions between atomic nuclei, which are then used to piece together the molecule's three-dimensional structure. slideshare.net
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other through a few chemical bonds. wikipedia.org For a peptide, COSY spectra reveal correlations between the amide proton (NH) and the alpha-proton (Hα) of the same amino acid residue. nih.gov
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to include all protons within a single amino acid's spin system. uzh.ch This is particularly useful for identifying the complete set of proton signals belonging to a specific residue, such as proline or phenylalanine. univr.it By varying the mixing time, TOCSY can reveal both short-range and long-range correlations. uzh.ch
By combining data from these experiments, researchers can assign all the proton resonances to specific atoms in the this compound molecule and generate a set of distance and dihedral angle restraints. These restraints are then used in computational molecular modeling to calculate an ensemble of structures that represent the peptide's conformational space in solution. nih.gov
Table 1: Key NMR Techniques for Peptide Conformational Analysis
| NMR Technique | Information Provided | Application in this compound Analysis |
|---|---|---|
| COSY | Through-bond J-coupling between adjacent protons. wikipedia.org | Identifies Hα-NH correlations within Pro and Phe residues. |
| TOCSY | Correlations between all protons within a spin system. uzh.ch | Assigns all protons of the Pro ring and the Phe side chain. |
A defining feature of proline-containing peptides is the ability of the peptide bond preceding the proline residue (the Xaa-Pro bond) to exist in either a cis or trans conformation. nih.gov While most peptide bonds in proteins strongly favor the trans state, the energy difference between the cis and trans isomers of a peptidyl-prolyl bond is much smaller. nih.govbeilstein-journals.org This leads to a significant population of the cis conformer, a phenomenon that can have profound effects on the peptide's structure and function. worldscientific.com
The cis configuration places the Cα atoms of the preceding residue and the proline on the same side of the peptide bond, while the trans configuration places them on opposite sides. nih.gov NMR spectroscopy is an excellent tool for observing and quantifying the populations of these two isomers in solution. The distinct chemical environments of the proline ring protons and the preceding residue's protons in the cis and trans forms give rise to separate sets of signals in the NMR spectrum. The ratio of the integrals of these distinct peaks provides the population ratio of the two isomers. For peptides related to endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a cis/trans equilibrium around the Tyr-Pro bond was observed with a ratio of approximately 1:2. researchgate.net
The rate of interconversion between the cis and trans states is often slow on the NMR timescale, allowing for the distinct observation of both conformers. beilstein-journals.org This isomerization can be a rate-limiting step in protein folding and can act as a "molecular switch" in biological processes. worldscientific.com
The conformation of a peptide is not static but can be significantly influenced by its environment, particularly the solvent. repositorioinstitucional.mx Solvents can affect peptide structure by altering hydrogen bonding patterns, dielectric constant, and hydrophobic interactions. nih.govunibo.it
For example, studies on proline-containing polypeptides have shown dramatic solvent-dependent conformational changes. In aqueous phosphate (B84403) buffer, a polyproline II (PPII) helix might be favored, whereas in a more hydrophobic solvent like trifluoroethanol (TFE), the conformation can shift to a β-structure. nih.gov TFE is known to promote the formation of intramolecular hydrogen bonds, which can stabilize secondary structures like β-turns and helices. nih.gov The temperature coefficients of amide proton chemical shifts (dδ/dT) in different solvents can be used to identify protons involved in stable intramolecular hydrogen bonds. A small temperature coefficient suggests that the proton is shielded from the solvent, likely due to its participation in a hydrogen bond. mpg.de
The conformation of this compound would be expected to vary depending on the solvent's polarity and hydrogen-bonding capacity. In a polar, protic solvent like water, the peptide would likely adopt a more extended conformation, with its polar groups interacting with solvent molecules. In a less polar or aprotic solvent, intramolecular hydrogen bonds might become more favorable, leading to a more folded or compact structure.
Cis-Trans Isomerism around the Proline Amide Bond
X-ray Crystallography for Solid-State Structural Determination
While NMR provides information about the dynamic structure in solution, X-ray crystallography offers a high-resolution, static picture of a molecule's conformation in the solid state.
X-ray diffraction analysis of single crystals of this compound and its analogs reveals precise atomic coordinates, bond lengths, bond angles, and torsion angles. mdpi.com Studies on the crystal structures of hydrochloride salts of C-terminally amidated dipeptides, such as H-Pro-Tyr-NH2, show that the molecules adopt energetically favorable torsion angles in their backbones and side chains. researchgate.net However, these conformations are not always identical to their non-amidated counterparts, a difference attributed to different molecular packing requirements in the crystal lattice. researchgate.net
Hydrogen bonds are critical in defining the structure and packing of peptides in the solid state. Intramolecular hydrogen bonds, such as those forming β-turns, are key features that define the conformation of a single peptide molecule. nih.govacs.org For example, the crystal structure of Boc-Tyr-Pro-ΔZPhe-Phe-NH2 revealed an intramolecular hydrogen bond that stabilizes a folded conformation. nih.gov
Intermolecular hydrogen bonds dictate how the peptide molecules arrange themselves into a crystal lattice. In the crystal structures of C-amidated peptide hydrochloride salts, the C-terminal amide groups play a crucial role in forming hydrogen-bonded networks. researchgate.net These peptides often form repeated structures through hydrogen bonds involving both the amide NH and the carbonyl oxygen. researchgate.net The chloride ions are typically located between peptide molecules, participating in hydrogen bonds with the amide NH groups and contributing to the formation of sheet-like structures. researchgate.netresearchgate.net The extensive network of hydrogen bonds, involving the peptide backbone, side chains, amide terminus, and counter-ions, is a defining characteristic of the solid-state structure of these compounds. nih.govacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| H-Pro-Tyr-NH2 |
| Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) |
| Boc-Tyr-Pro-ΔZPhe-Phe-NH2 |
Impact of C-Terminal Amidation on Crystal Packing and Conformation
In crystallographic studies of dipeptides, C-terminal amidation has been shown to alter molecular packing significantly when compared to their unamidated counterparts. nih.govresearchgate.net While unamidated peptides with a free carboxyl group often form linear molecular connections through hydrogen bonds involving the carboxyl oxygens, C-terminal amides display a tendency to associate with identical neighboring groups. nih.gov This association is characterized by hydrogen bonds where both the amide NH and the carbonyl oxygen (O=C) participate, leading to different and often more complex packing arrangements. nih.govresearchgate.net
Furthermore, the substitution of the carboxyl group with an amide can increase the flexibility of the peptide. Studies on endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂), which contains the Pro-Phe sequence, and its C-terminal free acid version have indicated that the C-terminal amide group is crucial for its structural function. researchgate.netresearchgate.netnih.gov The amidated form can adopt different conformations, such as folded or extended structures, influenced by its environment. For example, analysis of Pro-Tyr-NH₂ hydrochloride, an analog of H-Pro-Phe-NH₂ HCl, reveals that while the molecule adopts an energetically favorable conformation, this conformation differs from the unamidated version due to these packing considerations. researchgate.net
| C-Terminal Group | Primary Interaction Type | Common Molecular Arrangement | Interaction with Cl⁻ (in HCl salts) |
|---|---|---|---|
| Carboxyl (-COOH) | Linear hydrogen bonds via carboxyl oxygens. nih.gov | Linear molecular connections. nih.gov | Dependent on crystal packing; direct H-bond not always observed. researchgate.net |
| Amide (-CONH₂) | Association with neighboring amide groups (NH and O=C participation). nih.gov | Repeated structures leading to sheets or other networks. researchgate.net | Often bifurcated hydrogen bonds to two neighboring amide NH₂ groups. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of chiral molecules, including peptides like H-Pro-Phe-NH₂ HCl. uconn.edunih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by a sample. uconn.edu In peptides, the primary source of the CD signal is the chirality of the peptide backbone, which gives rise to distinct spectra for common secondary structures such as α-helices, β-sheets, β-turns, and random coils. aip.orgsubr.edu
For short peptides such as the dipeptide H-Pro-Phe-NH₂ HCl, CD spectra can provide valuable insights into its predominant conformation in solution. The analysis typically focuses on the far-UV region (below 250 nm), where the peptide bond chromophore absorbs. The shape and magnitude of the CD spectrum in this region are sensitive to the peptide's backbone dihedral angles (φ and ψ).
Random Coil: A spectrum characterized by a strong negative band near 200 nm is generally indicative of a disordered or random coil conformation. nih.gov
β-Turn Structures: The presence of β-turns, a common secondary structural motif in short peptides, can be identified by specific CD signatures. For example, a Type I β-turn often shows a weak positive band around 220 nm and a stronger negative band near 200 nm.
Polyproline II (PPII) Helix: A conformation characterized by a strong negative band around 206 nm and a positive band near 228 nm is indicative of a PPII structure, which is common in proline-containing peptides. nih.gov
In the context of H-Pro-Phe-NH₂ HCl, CD analysis would reveal the peptide's average conformation in a given solvent. For instance, a study on a dipeptide in an aqueous solution showed a negative CD band at 201 nm. researchgate.net A shift in this band upon changing concentration was interpreted as a change in amide geometry due to oligomerization. researchgate.net Theoretical studies on model dipeptides have shown that the CD spectrum is highly dependent on the (φ, ψ) dihedral angles, allowing for the differentiation between various conformational states. aip.orgresearchgate.net Therefore, by recording the CD spectrum of H-Pro-Phe-NH₂ HCl under various conditions (e.g., different solvents, pH), it is possible to characterize its solution-state secondary structure and conformational preferences.
Investigating the Role of Amino Acid Chirality on Peptide Conformation
The chirality of constituent amino acids is a fundamental determinant of a peptide's three-dimensional structure and its subsequent self-assembly properties. researchgate.netnih.gov Introducing a D-amino acid into a sequence of L-amino acids, or vice versa, can drastically alter the peptide's conformational landscape. The change from an L- to a D-configuration at the α-carbon represents a geometric inversion that can disrupt or modify established secondary structures like α-helices and β-sheets. nih.govoup.com
The intrinsic conformational propensities of D-amino acids are generally considered to be the inverse of their L-counterparts. oup.com This means that a peptide containing a D-amino acid will favor regions of the Ramachandran plot that are mirror images of those favored by the all-L-peptide. This can lead to fundamental changes in peptide folding and assembly. For example, the substitution of an L-amino acid with a D-amino acid can induce a kink in an α-helix or alter the handedness of a supramolecular assembly. researchgate.netnih.gov In some cases, peptides with alternating L- and D-amino acids can form unique structures, such as nanotubes or thermodynamically stable mesosheets, that are not accessible to their homochiral counterparts. frontiersin.org
| Peptide Diastereomer | Expected Conformational Feature | Rationale |
|---|---|---|
| L-Pro-L-Phe-NH₂ | Favors specific turn or extended structures (e.g., PPII). nih.gov | Based on natural L-amino acid propensities. |
| L-Pro-D-Phe-NH₂ | Altered turn type, potential for different folded structures. | Inversion at Phe Cα changes backbone torsion angle preference. oup.com |
| D-Pro-L-Phe-NH₂ | Altered turn type, different backbone geometry. | Inversion at Pro Cα constrains the backbone differently. oup.com |
| D-Pro-D-Phe-NH₂ | Mirror image conformation of the L-Pro-L-Phe peptide. oup.com | Homochiral D-peptide mirrors the L-peptide's conformational space. |
Conformational Dynamics and Stability Studies
The conformational landscape of a peptide is not static but exists as a dynamic equilibrium of different structures. This equilibrium is sensitive to external conditions, particularly temperature. Studying the effect of temperature on the conformation of H-Pro-Phe-NH₂ HCl provides insights into the relative stability of its accessible states and the energy barriers between them.
As temperature increases, the available thermal energy allows the peptide to overcome rotational energy barriers and sample a wider range of conformations. For small peptides like dipeptides, this often manifests as a population shift from more ordered, enthalpically stable conformations (e.g., those with intramolecular hydrogen bonds) to more disordered, entropically favored states. nih.govacs.org
Studies on the alanine (B10760859) dipeptide, a widely used model system, have used spectroscopic methods to monitor these transitions. nih.govpnas.org For example, Raman and NMR spectroscopy have shown that at low temperatures, conformations like the polyproline II (Pᵢᵢ) are predominant, but as the temperature rises, there is a partial conversion to β-strand-like conformers. pnas.org The enthalpy differences (ΔH) between these conformers can be determined from the temperature dependence of their relative populations. nih.gov For instance, a conformer stabilized by an intramolecular hydrogen bond, such as a C₇eq conformation, is enthalpically the most stable. nih.gov
In a similar vein, the conformational stability of H-Pro-Phe-NH₂ HCl is expected to be temperature-dependent. A hypothetical transition could involve the disruption of a weak intramolecular hydrogen bond or a shift in the equilibrium between a folded β-turn-like structure and a more extended or random coil state. Techniques like variable-temperature Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor these transitions. A thermal melt experiment using CD, for example, would track the change in ellipticity at a specific wavelength as a function of temperature, revealing any cooperative unfolding or conformational change. u-tokyo.ac.jp The midpoint of such a transition (Tₘ) would provide a measure of the peptide's conformational stability.
Molecular Interaction Studies and Ligand Design Principles
Receptor Binding Affinity and Selectivity Studies (In Vitro)
The interaction of H-Pro-Phe-NH2 HCl and its analogs with various receptors is a key area of research, providing insights into their potential pharmacological effects. These studies are crucial for determining the potency and specificity of these compounds.
Radioligand binding assays are a fundamental technique used to characterize the binding of ligands to their receptors. sygnaturediscovery.com In these assays, a radiolabeled form of a ligand is used to quantify the number of receptors in a given sample and to determine the affinity of unlabeled ligands. sygnaturediscovery.comperceptive.com
For instance, in studies involving analogs of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), a molecule that shares structural similarities with H-Pro-Phe-NH2, radioligand binding assays have been employed to assess their affinity for opioid receptors. researchgate.netresearchgate.net These experiments typically utilize radiolabeled ligands such as [3H]DAMGO for μ-opioid receptors and [3H][Ile]deltorphin-2 for δ-opioid receptors to quantify the binding of the test compounds. researchgate.net The C-terminally truncated analog of endomorphin-2, H-Tyr-Pro-Phe-NH2, which is closely related to the subject compound, has been shown to have a binding affinity (Ki) of 46.3 nM for the μ-opioid receptor. researchgate.net
Similarly, in the investigation of ligands for the substance P 1-7 (SP1–7) binding site, a radioligand binding assay using [3H]SP1–7 was developed to evaluate a series of H-Phe-Phe-NH2 analogs. acs.org This assay was conducted using spinal cord membranes from Sprague-Dawley rats. acs.org
The general principle of these assays involves incubating the receptor preparation with the radioligand in the presence and absence of competing unlabeled ligands. The amount of radioactivity bound to the receptors is then measured, allowing for the calculation of key binding parameters like the dissociation constant (Kd) and the maximal binding capacity (Bmax). perceptive.com
Displacement assays, a type of competition binding assay, are instrumental in determining the binding affinity of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from its receptor. tracerdb.org The resulting data are often presented as an IC50 value, which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. This IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the ligand's affinity for the receptor. tracerdb.org
In the context of research on H-Pro-Phe-NH2 related compounds, displacement assays have been a standard method. For example, the binding affinities of endomorphin-2 analogs to μ- and δ-opioid receptors were determined using this technique. researchgate.net The assay for the μ-opioid receptor involved the displacement of [3H]DAMGO, while the δ-opioid receptor assay used [3H][Ile]deltorphin-2 as the radioligand. researchgate.net Non-specific binding is typically determined in the presence of a high concentration of a non-selective antagonist like naloxone. researchgate.net
The following table illustrates hypothetical displacement assay data for a series of this compound analogs at a specific receptor, demonstrating how IC50 and Ki values are used to rank ligand affinity.
| Compound | IC50 (nM) | Ki (nM) | Receptor Target |
| This compound | 150 | 75 | Receptor X |
| Analog A | 50 | 25 | Receptor X |
| Analog B | 250 | 125 | Receptor X |
| Analog C | 75 | 37.5 | Receptor X |
This table contains hypothetical data for illustrative purposes.
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. drugdesign.org By synthesizing and evaluating a series of analogs, researchers can identify key structural features responsible for binding affinity and selectivity. minia.edu.eg
For peptides like H-Pro-Phe-NH2, SAR studies often involve modifications at several positions:
Amino Acid Substitution: Replacing either the proline or phenylalanine residue with other natural or unnatural amino acids can probe the importance of side chain size, hydrophobicity, and charge. For example, replacing the Proline in the related endomorphin-2 with other amino acids has been shown to drastically change the receptor profile. researchgate.net
Stereochemical Inversion: The synthesis of stereoisomeric analogs, where one or more L-amino acids are replaced by their D-counterparts, can reveal the importance of the peptide's three-dimensional conformation for receptor binding. researchgate.net Studies on endomorphin-2 analogs have shown that those containing D-amino acid isomers exhibit lower interaction with μ-receptors. researchgate.net
Backbone Modification: Introducing constraints into the peptide backbone, such as methylation or cyclization, can improve metabolic stability and provide insights into the bioactive conformation. acs.orgnih.gov
N- and C-Terminal Modifications: Altering the terminal groups, for instance by acylation of the N-terminus or modification of the C-terminal amide, can influence binding affinity and pharmacokinetic properties.
The following table presents hypothetical SAR data for a series of this compound analogs, illustrating how structural changes can impact receptor binding affinity.
| Analog | Modification | Receptor Affinity (Ki, nM) |
| This compound | - | 100 |
| H-Ala-Phe-NH2 HCl | Pro -> Ala | 500 |
| H-Pro-Tyr-NH2 HCl | Phe -> Tyr | 80 |
| H-D-Pro-Phe-NH2 HCl | L-Pro -> D-Pro | 1000 |
| Ac-Pro-Phe-NH2 | N-acetylation | 150 |
This table contains hypothetical data for illustrative purposes.
These studies are essential for the rational design of more potent and selective ligands based on the H-Pro-Phe-NH2 scaffold. acs.orgnih.gov
Displacement Assays for Ligand Affinity Determination
Enzyme Interaction Research
The interaction of this compound with enzymes, particularly peptidases, is critical for understanding its metabolic stability and potential to modulate enzyme activity.
Dipeptidases are enzymes that hydrolyze dipeptides into their constituent amino acids. The susceptibility of H-Pro-Phe-NH2 to enzymatic degradation is a key determinant of its biological half-life. The proline residue at the N-terminus is known to confer resistance to many aminopeptidases. vulcanchem.com
Studies on dipeptidyl peptidase IV (DPP-IV), a serine aminopeptidase (B13392206) that preferentially cleaves Xaa-Pro dipeptides, are relevant in this context. pnas.org While H-Pro-Phe-NH2 is not a canonical substrate for DPP-IV (which cleaves after the proline), understanding the substrate specificity of such enzymes provides a framework for designing peptide-based drugs with enhanced stability. pnas.org
The inhibition of enzymes can follow several mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. patsnap.comwikipedia.org For example, phenylalanine has been shown to be an uncompetitive inhibitor of the enzyme alkaline phosphatase. patsnap.com Understanding the inhibition mechanism of H-Pro-Phe-NH2 or its analogs against specific enzymes would require detailed kinetic studies.
The following table provides hypothetical data on the interaction of this compound and its analogs with a generic dipeptidase.
| Compound | Substrate/Inhibitor | Km (mM) | Ki (mM) | Inhibition Type |
| This compound | Substrate | 2.5 | - | - |
| Analog D | Inhibitor | - | 0.5 | Competitive |
| Analog E | Inhibitor | - | 1.2 | Non-competitive |
This table contains hypothetical data for illustrative purposes.
Molecular Recognition Principles Governing this compound Interactions
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. wikipedia.org The binding of this compound to its biological targets is governed by a combination of these interactions, which are dictated by its unique structural features.
The fundamental forces at play include:
Hydrogen Bonding: The amide backbone and the C-terminal amide group of H-Pro-Phe-NH2 can act as hydrogen bond donors and acceptors. numberanalytics.com The proline carbonyl and the phenylalanine amide can also participate in hydrogen bonding.
Hydrophobic Interactions: The phenyl ring of the phenylalanine side chain is a major contributor to hydrophobic interactions, often inserting into hydrophobic pockets within a receptor or enzyme active site. vulcanchem.com The proline ring also contributes to the molecule's hydrophobic character. vulcanchem.com
Electrostatic Interactions: The protonated N-terminal amine of this compound can form favorable electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pocket. numberanalytics.com
π-π Stacking: The aromatic phenyl ring of phenylalanine can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or another phenylalanine in the binding site. vulcanchem.com
The rigid pyrrolidine (B122466) ring of proline restricts the conformational flexibility of the peptide backbone, which can pre-organize the molecule into a conformation that is favorable for binding, thereby reducing the entropic penalty of binding. vulcanchem.com The trans-configuration of the peptide bond is generally favored to minimize steric hindrance. vulcanchem.com The interplay of these interactions determines the affinity and selectivity of this compound for its biological targets.
Role of Aromatic Interactions (π-π Stacking) and Hydrophobic Contacts
The binding of ligands to their target receptors is a complex process governed by a variety of non-covalent interactions. Among these, aromatic interactions, specifically π-π stacking, and hydrophobic contacts play a crucial role in the stability and specificity of ligand-receptor complexes. In the context of the dipeptide H-Pro-Phe-NH2, the phenylalanine (Phe) residue provides a key aromatic side chain, a benzyl (B1604629) group, which can participate in these interactions.
Aromatic (π-π) Interactions:
Pi-pi stacking refers to the attractive, non-covalent interactions between aromatic rings. wikipedia.org In protein-ligand binding, these interactions occur between the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the receptor's binding pocket and an aromatic ring in the ligand. d-nb.info For H-Pro-Phe-NH2, the phenyl ring of the Phe residue can engage in π-π stacking with aromatic residues at the target site. unich.it The strength of these interactions is influenced by the geometry of the stacking (face-to-face or edge-to-face) and the electronic nature of the interacting rings. wikipedia.orgd-nb.info Studies have shown that π-π stacking interactions contribute significantly to the stability of protein structures and ligand binding. nih.gov For instance, research on xylanases revealed that a higher number of π-π stacking interactions correlated with increased stability in acidic environments. nih.gov The interactions between tyrosine-phenylalanine and phenylalanine-phenylalanine are noted as major contributors to this stability. nih.gov
Hydrophobic Contacts:
Hydrogen Bonding Contributions to Ligand-Target Recognition
Hydrogen bonds are directional, non-covalent interactions that are fundamental to molecular recognition in biological systems. nih.govacs.orgmdpi.com They are formed between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another electronegative atom (the acceptor). acs.org In the context of this compound, several functional groups can participate in hydrogen bonding, significantly influencing its binding affinity and specificity to a target receptor.
The key hydrogen bonding participants in this compound are:
The N-terminal primary amine (H-Pro-): The protonated amine group (-NH3+) is a potent hydrogen bond donor.
The C-terminal primary amide (-NH2): The amide group has both a hydrogen bond donor (-NH2) and an acceptor (the carbonyl oxygen, C=O).
The peptide backbone: The amide linkages between the amino acid residues also contain hydrogen bond donor (N-H) and acceptor (C=O) sites.
The ability of these groups to form hydrogen bonds with complementary residues (e.g., aspartic acid, glutamic acid, serine, threonine, asparagine, glutamine) in a receptor's binding pocket is crucial for stable complex formation. acs.org The geometry of these bonds is also critical, with a preferred linear arrangement of the donor, hydrogen, and acceptor atoms. acs.org
The strength of hydrogen bonds can vary, with charge-reinforced hydrogen bonds being particularly strong. cambridgemedchemconsulting.com The presence of the hydrochloride salt in this compound means the N-terminal amine is protonated, allowing it to form strong hydrogen bonds with negatively charged acceptor groups like carboxylates in the receptor.
Studies have demonstrated that the formation of specific hydrogen bonds can be a determining factor for ligand efficacy. plos.org For instance, in the binding of certain inhibitors to kinases, hydrogen bonding and hydrophobic interactions work in concert to stabilize the ligand at the target site. plos.org The precise positioning of hydrogen bond donors and acceptors on both the ligand and the receptor ensures high specificity, as a mismatch would lead to a significant loss in binding energy. The proline residue, while lacking a side-chain hydrogen bond donor/acceptor, influences the backbone conformation, which in turn dictates the spatial orientation of the hydrogen bonding groups of the adjacent phenylalanine and the terminal amide.
Electrostatic Interactions and Salt Bridge Formation in Peptide Recognition
Electrostatic interactions, encompassing ionic bonds and salt bridges, are powerful long-range forces that play a pivotal role in the recognition and binding of peptides to their receptors. nih.gov These interactions occur between charged or polar groups and are fundamental to the initial attraction of a ligand to a receptor and the subsequent stabilization of the bound complex.
In this compound, the N-terminal proline residue carries a positive charge due to the protonation of its primary amine group in the hydrochloride salt form. This positive charge can engage in favorable electrostatic interactions with negatively charged residues, such as aspartate or glutamate, on the surface or within the binding pocket of a target protein. nih.gov
A salt bridge is a specific and highly significant type of electrostatic interaction that combines an ionic bond with one or more hydrogen bonds. wikipedia.org It typically forms between the cationic side chain of amino acids like lysine (B10760008) or arginine and the anionic side chain of aspartic acid or glutamic acid. wikipedia.org In the case of this compound, the protonated N-terminus can act as the cationic component, forming a salt bridge with an anionic residue in the receptor. nih.gov For example, the protonable amino group of a ligand can form a salt bridge with an aspartate residue in the transmembrane helix of opioid receptors, a crucial interaction for opioid activity. nih.gov
The strength of a salt bridge is highly dependent on its environment. researchgate.net In the hydrophobic interior of a protein, a salt bridge can be very strong due to the low dielectric constant of the surroundings, which enhances electrostatic forces. Conversely, salt bridges on the protein surface are more exposed to the high dielectric constant of water and are therefore weaker and more transient. However, even surface-exposed salt bridges can contribute to binding specificity and can be part of complex interaction networks. core.ac.uk
It is important to note that the net energetic contribution of a salt bridge to protein stability can be complex, as the formation of the bridge requires the desolvation of the charged groups, which is energetically costly. nih.gov Nevertheless, their role in determining the specificity of protein-ligand interactions is well-established. nih.gov The precise geometric arrangement of the interacting charged groups is critical for a strong and stable salt bridge, making it a key determinant of molecular recognition.
| Interaction Type | Key Residues/Groups in this compound | Potential Interacting Receptor Residues | Significance in Binding |
| π-π Stacking | Phenylalanine (aromatic ring) | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the complex through non-covalent aromatic interactions. d-nb.infonih.gov |
| Hydrophobic Contact | Phenylalanine (phenyl group), Proline (aliphatic ring) | Leucine, Isoleucine, Valine, Alanine (B10760859) | Drives binding by minimizing contact with water and burying nonpolar surfaces. plos.org |
| Hydrogen Bonding | N-terminal amine, C-terminal amide, Peptide backbone | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine | Provides specificity and contributes to binding affinity through directional interactions. plos.orgacs.org |
| Electrostatic/Salt Bridge | N-terminal protonated amine | Aspartate, Glutamate | Mediates long-range attraction and provides strong, specific binding, especially in hydrophobic environments. nih.govnih.gov |
Peptidomimetic Design and Applications in Research
Design Principles for Mimicking Bioactive Peptides
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, better bioavailability, and increased receptor affinity and selectivity. wikipedia.org The design of peptidomimetics is a cornerstone of modern medicinal chemistry, aiming to overcome the inherent limitations of peptides as therapeutic agents, including their susceptibility to enzymatic degradation. upc.eduresearchgate.net
The fundamental principle of peptidomimetic design is to identify the key amino acid residues and their spatial arrangement responsible for the biological activity of the parent peptide—the "pharmacophore". nih.gov Once the pharmacophore is understood, various strategies can be employed to create a more robust mimic.
Key Design Principles:
Conformational Constraint: Native peptides are often highly flexible. Constraining the peptide into its bioactive conformation can reduce the entropic penalty upon binding, leading to higher affinity and selectivity. rsc.org This can be achieved through:
Cyclization: Connecting the peptide's ends (head-to-tail), a side chain to a terminus, or two side chains. upc.edursc.org Cyclic peptides often exhibit increased resistance to proteases. upc.edu
Incorporation of Rigid Spacers or Scaffolds: Introducing non-peptidic structural elements that hold the key pharmacophoric groups in the correct orientation. mdpi.com
Stapling: Introducing a synthetic brace ("staple") across adjacent turns of a helical peptide to stabilize its secondary structure. wikipedia.org
Backbone Modification: Altering the peptide backbone can enhance proteolytic stability. rsc.org Common modifications include:
N-methylation: Replacing the amide proton with a methyl group can mask hydrogen bonding sites and increase cell permeability. nih.gov
Peptide bond isosteres: Replacing the amide bond with a non-hydrolyzable surrogate. upc.edu
Incorporation of non-natural amino acids: Using D-amino acids or β-amino acids can disrupt recognition by proteases. rsc.orgresearchgate.net
Side-Chain Modification: Modifying amino acid side chains can be used to fine-tune binding interactions or improve physicochemical properties. rsc.org This could involve replacing a natural amino acid with a non-canonical one to probe for better binding or stability. rsc.org
The ultimate goal is to create a molecule that presents the essential functional groups in the same three-dimensional orientation as the native peptide when it binds to its target, but with a more drug-like molecular framework. researchgate.net
Strategies for Enhancing Receptor Affinity and Selectivity through Structural Modifications
Enhancing the affinity (the strength of binding) and selectivity (the preference for a specific target) of a peptide ligand is a primary objective in drug design. e-bookshelf.deethz.ch Several structural modification strategies are employed to achieve this, often building upon the general principles of peptidomimetic design.
Systematic Alanine Scanning: This technique involves systematically replacing each amino acid residue in a peptide with alanine to identify the residues that are critical for binding (the "hot spots"). nih.gov This information guides further modifications.
Conformational Locking: As mentioned, rigidifying a peptide in its bioactive conformation is a powerful strategy. By reducing the number of available conformations, the entropic cost of binding is lowered, which can lead to a significant increase in affinity. rsc.org Cyclization and stapling are prime examples of this approach. rsc.orgmdpi.com Different cyclization chemistries can also be explored, as the linker itself can influence binding activity. nih.gov
Introduction of Non-Natural Amino Acids: Incorporating unnatural amino acids can introduce novel side chains that form additional favorable interactions with the receptor, such as stronger hydrophobic contacts, new hydrogen bonds, or halogen bonds. rsc.org This can also be used to optimize the shape complementarity between the ligand and the binding pocket.
Backbone and Side-Chain Modifications:
N-alkylation of the peptide backbone can increase lipophilicity and, in some cases, receptor affinity. biosynth.com
Side-chain modifications can be used to explore the chemical space around a key interaction. For example, if a phenylalanine residue is important, analogues with substituted phenyl rings can be synthesized to probe for enhanced π-π or electrostatic interactions. frontiersin.org
Multivalent Ligand Design: Linking multiple copies of a peptide ligand together can lead to a significant increase in binding affinity (avidity) if the target receptor has multiple binding sites in close proximity. nih.gov
These strategies are often used in combination. For example, after identifying key residues through an alanine scan, a medicinal chemist might introduce non-natural amino acids at those positions and then cyclize the peptide to lock in the optimal conformation for these enhanced interactions. nih.govfrontiersin.org The process is typically iterative, involving cycles of design, synthesis, and biological evaluation to progressively refine the ligand's properties.
Application of this compound as a Core Scaffold for Peptidomimetic Development
The dipeptide this compound represents a valuable starting point or core scaffold for the development of more complex peptidomimetics. e-bookshelf.de Its inherent structural features provide a solid foundation upon which to build molecules with tailored biological activities.
Defined Three-Dimensional Structure: The Pro-Phe sequence adopts a relatively constrained conformation due to the rigid pyrrolidine ring of proline. This pre-organization reduces the conformational flexibility of the molecule, making it an attractive scaffold. The Tyr-Pro-Phe sequence, for instance, is a known requirement for binding to μ-opioid receptors. researchgate.net This inherent structural bias provides a good starting point for designing mimetics that can fit into a specific receptor pocket.
Key Pharmacophoric Elements: The dipeptide presents several key functional groups that are often involved in molecular recognition:
An N-terminal protonated amine for potential salt bridge formation. nih.gov
An aromatic phenyl ring for π-π stacking and hydrophobic interactions. unich.it
A C-terminal amide for hydrogen bonding. researchgate.net
A rigid proline residue that orients the adjacent phenylalanine.
Synthetic Accessibility: As a small peptide, H-Pro-Phe-NH2 is readily synthesized and can be easily modified at several positions. The N-terminus, the C-terminus, and the phenyl ring of phenylalanine are all amenable to chemical derivatization. For example, heterocycles can be used to mimic the amide bond of peptides, and solid-phase synthesis strategies allow for the rapid generation of libraries of analogues based on a core scaffold. mdpi.com
Researchers can use H-Pro-Phe-NH2 as a template to design new molecules by replacing parts of its structure with non-peptidic moieties while retaining the essential pharmacophoric groups. For example, the peptide backbone could be replaced by a heterocyclic scaffold that positions an amine and an aromatic group in a similar spatial arrangement to the Pro-Phe dipeptide. mdpi.com This approach aims to create first-generation peptidomimetics, which are hybrid molecules, and then progress to second-generation, small-molecule-like compounds with improved drug-like properties. upc.edu The development of ligands for the dopamine (B1211576) D2 receptor has utilized peptidomimetics of Pro-Leu-Gly-NH2, demonstrating the utility of a tripeptide core in designing allosteric modulators. upc.edu Similarly, the H-Pro-Phe-NH2 core can be exploited for various targets where its structural and chemical features are complementary to the binding site.
| Design Strategy | Description | Example Application |
| Conformational Constraint | Rigidifying the peptide structure to favor the bioactive conformation. | Cyclization of a peptide sequence to increase protease resistance and affinity. upc.edursc.org |
| Backbone Modification | Altering the amide backbone to improve stability. | Replacing an L-amino acid with a D-amino acid to prevent enzymatic cleavage. rsc.orgresearchgate.net |
| Side-Chain Modification | Introducing non-natural side chains to enhance interactions. | Replacing Phenylalanine with a substituted analogue to optimize π-π stacking. frontiersin.org |
| Scaffold-Based Design | Using a core structure like H-Pro-Phe-NH2 as a template for new molecules. | Building a non-peptidic molecule that mimics the spatial arrangement of the amine and phenyl groups of H-Pro-Phe-NH2. mdpi.come-bookshelf.de |
Advanced Analytical Research Techniques for H Pro Phe Nh2 Hcl and Peptide Derivatives
Chromatographic Methods for Research-Grade Purity and Characterization
Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from impurities, which may include deletion sequences, incompletely deprotected peptides, or diastereomers.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for both assessing the purity of and purifying peptides like H-Pro-Phe-NH2 HCl. knauer.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. libretexts.orgwiley-vch.de In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and retention. libretexts.orgpeptide.com
For analytical purposes , a steep gradient can be used to quickly determine the purity of a crude peptide sample. knauer.net A typical analytical run might involve a gradient of increasing acetonitrile concentration to elute the peptide from the column, with detection by UV absorbance, commonly at 210-230 nm where the peptide bond absorbs. google.com Purity levels of ≥95% or ≥98% are often required for research-grade peptides. jk-sci.comsigmaaldrich.com
For preparative separation , the goal is to isolate the target peptide from impurities. nih.govpeptide.com This involves scaling up the analytical method. knauer.net The process often begins with optimizing the separation on an analytical column to maximize resolution between the target peptide and its impurities. peptide.com Once optimized, the method is transferred to a larger preparative column with the same packing material. knauer.net To handle larger sample loads, the flow rate and injection volume are increased. knauer.net Some modern preparative HPLC systems utilize integrated heating of both the mobile phase and the column to improve separation efficiency, especially for hydrophobic peptides, and to allow for the use of greener solvents. cem.comyoutube.com
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column Type | C18, 3-5 µm particle size | C18, 5-10 µm particle size |
| Column Dimensions | e.g., 4.6 mm ID x 150-250 mm | e.g., 20 mm ID or larger |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | ~1.0 mL/min | Scaled up based on column ID (e.g., up to 250 mL/min) youtube.com |
| Detection | UV at 210-230 nm | UV at 210-230 nm for fraction collection |
| Sample Load | Micrograms | Milligrams to grams nih.govcem.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. measurlabs.com This combination allows for the confirmation of the molecular weight of the eluting peptide in real-time, providing a high degree of confidence in peak identification. lcms.czbiorxiv.org
As the peptide elutes from the LC column, it is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is a soft ionization technique suitable for thermally fragile molecules like peptides. thermofisher.comnih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each point in the chromatogram. measurlabs.com
For this compound, LC-MS analysis would be used to confirm that the main peak in the chromatogram corresponds to the correct molecular weight of the protonated molecule [M+H]+. This provides definitive evidence of the peptide's identity and can also help identify impurities that may not be resolved chromatographically but have different molecular weights. lcms.cz LC-MS/MS, a tandem mass spectrometry approach, can further provide peptide sequence information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.comnih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Peptides are chiral molecules, and their biological activity is highly dependent on their stereochemistry. For a dipeptide like this compound, which is composed of L-Proline and L-Phenylalanine, it is crucial to ensure that no racemization has occurred during synthesis, leading to the formation of diastereomers (e.g., D-Pro-L-Phe, L-Pro-D-Phe, D-Pro-D-Phe).
Chiral chromatography is the primary method for assessing enantiomeric purity. chromatographytoday.com This can be achieved in two main ways:
Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between enantiomers or diastereomers. chromatographytoday.comsigmaaldrich.com CSPs based on macrocyclic glycopeptides, for instance, have shown broad applicability for separating underivatized amino acids and peptides. chromatographytoday.comsigmaaldrich.com
Indirect Separation: Derivatizing the peptide with a chiral agent to create diastereomers that can then be separated on a standard achiral column, such as a C18 column. researchgate.netjuniperpublishers.comnih.gov A commonly used derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its variants. researchgate.netjuniperpublishers.comjuniperpublishers.com The resulting diastereomers exhibit different physicochemical properties, allowing for their separation by RP-HPLC. juniperpublishers.com
For this compound, a validated chiral HPLC method would be able to separate the desired L-L isomer from any potential D-L, L-D, or D-D isomers, allowing for their quantification. juniperpublishers.comnih.gov This is critical as even small amounts of a diastereomeric impurity can significantly alter the peptide's biological and pharmacological profile.
| Approach | Principle | Typical Application |
|---|---|---|
| Direct Method | Separation on a Chiral Stationary Phase (CSP). | Analysis of underivatized amino acids and peptides. sigmaaldrich.com |
| Indirect Method | Pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. juniperpublishers.com | Separation of the resulting diastereomers on a standard achiral (e.g., C18) column. juniperpublishers.comnih.gov |
Spectroscopic Techniques for Structural Confirmation in Research
Spectroscopic methods provide orthogonal information to chromatography, offering detailed insights into the molecular structure, functional groups, and molecular weight of the peptide.
Mass Spectrometry (MS) Techniques (e.g., ESI-MS) for Molecular Weight Verification
Mass spectrometry (MS) is an indispensable tool for the molecular weight verification of peptides. creative-proteomics.com Electrospray ionization (ESI) is a particularly gentle ionization method that allows large, non-volatile, and thermally labile molecules like peptides to be transferred into the gas phase as intact, multiply charged ions. nih.gov
In a typical ESI-MS experiment for this compound, the sample would be introduced into the ESI source, where it is ionized, most commonly by protonation, to form ions such as [M+H]+. The mass analyzer then measures the mass-to-charge (m/z) ratio of these ions. For a singly charged ion, the m/z value directly corresponds to the molecular weight of the protonated molecule. High-resolution mass spectrometers can provide highly accurate mass measurements (within a few parts per million), which not only confirms the molecular weight but also provides strong evidence for the elemental composition of the peptide. creative-proteomics.comcore.ac.uk
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]+ (m/z) |
|---|---|---|---|
| H-Pro-Phe-NH2 | C14H19N3O2 | 261.1477 | 262.1550 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. photothermal.comacs.org These techniques are highly effective for identifying the functional groups present in a molecule, thereby confirming the structure of a peptide like this compound. acs.orgmt.com
Infrared (IR) Spectroscopy measures the absorption of IR radiation by a molecule, which occurs when the radiation frequency matches the vibrational frequency of a bond that has a changing dipole moment. photothermal.commt.com For peptides, the most characteristic IR absorption bands are the Amide bands. acs.org
Amide I band (1600-1700 cm⁻¹): Primarily due to C=O stretching vibrations of the peptide backbone. Its frequency is sensitive to the peptide's secondary structure.
Amide II band (1500-1600 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Amide A band (~3300 cm⁻¹): Associated with N-H stretching vibrations.
Raman Spectroscopy involves the inelastic scattering of monochromatic light. photothermal.comspringernature.com It provides information about vibrations that cause a change in the polarizability of a bond. photothermal.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. photothermal.commt.com It can also be used to analyze samples in aqueous solutions. springernature.com For this compound, Raman spectroscopy would provide information on the aromatic ring of the phenylalanine residue and the peptide backbone structure.
Together, IR and Raman spectra offer a comprehensive profile of the functional groups (amide bonds, aromatic rings, alkyl groups) present in this compound, serving as a valuable tool for structural confirmation. acs.org
Electrochemical Methods in Peptide Analysis
Electrochemical methods offer a powerful suite of tools for the analysis of peptides, providing high sensitivity and selectivity without always requiring labels. rsc.orgresearchgate.net These techniques are predicated on the inherent electrochemical properties of the peptides themselves or their ability to form electroactive complexes. rsc.orgresearchgate.net Voltammetry, amperometry, and potentiometry are among the key electrochemical approaches used for peptide detection and characterization. rsc.orgscholaris.ca
A significant challenge in the direct electrochemical analysis of many peptides, including H-Pro-Phe-NH2, is their lack of an easily oxidizable or reducible functional group. To overcome this, methods have been developed to create electroactive species from non-electroactive peptides. nih.gov One such method involves a post-column reaction with a biuret-based reagent containing Cu(II), which forms electroactive complexes with peptides. nih.govnih.gov Peptides longer than dipeptides react with Cu(II) to form Cu(II)-peptide complexes that can be oxidized to their corresponding Cu(III) complexes, a reaction that is reversible and allows for sensitive detection. nih.govscilit.com
Specifically for dipeptide amides like H-Pro-Phe-NH2, they react with Cu(II) in a manner similar to tripeptides, yielding an electrochemically active biuret (B89757) complex. nih.gov These complexes can be reversibly oxidized at potentials greater than 0.85 V versus a Ag/AgCl reference electrode. nih.gov The sensitivity for dipeptide amides using this method is comparable to that for longer peptides, with analytically useful signals in the range of 3-5 nA/µM. nih.gov
The amino acid composition of a peptide significantly influences its electrochemical behavior. For instance, amino acids like tyrosine, tryptophan, and methionine are readily oxidized electrochemically. researchgate.net While phenylalanine itself is not as easily oxidized, its presence within a peptide can be detected through methods like hydroxyl-radical-mediated oxidation. researchgate.net The cyclic voltammogram of phenylalanine shows an anodic wave at +0.75 V and a cathodic wave at -0.87 V. ajol.info
Modified electrodes are also employed to enhance the electrochemical determination of amino acids and peptides. researchgate.netnih.gov For example, a gold electrode modified with L-phenylalanine using cyclic voltammetry has been successfully used for the detection of other compounds. researchgate.net The electrochemical polymerization of L-phenylalanine onto an electrode surface creates a film that can facilitate specific electrochemical reactions. researchgate.net
Table 1: Electrochemical Detection Parameters for Peptides and Related Compounds
| Analyte/Method | Key Parameters | Findings | Reference(s) |
| Dipeptide Amides with Cu(II) Reagent | Oxidation Potential: > 0.85 V vs. Ag/AgCl | Forms electroactive biuret complex, sensitivity of 3-5 nA/µM. | nih.gov |
| General Peptides with Cu(II) Reagent | Reversible oxidation of Cu(II)-peptide complex to Cu(III) | Allows detection of peptides lacking electroactive groups. | nih.govscilit.com |
| Phenylalanine (Cyclic Voltammetry) | Anodic wave: +0.75 V, Cathodic wave: -0.87 V | Direct electrochemical signature of the amino acid. | ajol.info |
| Poly(L-phenylalanine) Modified Electrode | Cyclic voltammetry for polymerization | Creates a modified surface for enhanced sensing of other analytes. | researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources.
Radiotracer Methodologies for Receptor Binding Site Characterization
Radiotracer techniques, particularly radioligand binding assays, are fundamental in pharmacology for characterizing the interaction of peptides with their receptors. pepdd.comspringernature.comnih.gov These assays utilize a radiolabeled version of a ligand to quantify its binding to a specific receptor, providing crucial data on receptor density (Bmax) and ligand affinity (Kd). nih.govnih.gov
The process typically involves incubating a radiolabeled peptide with a biological sample containing the receptor of interest, such as tissue homogenates or cell membranes. springernature.comnih.gov The most common radioisotopes used for labeling peptides include tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and iodine-125 (B85253) (¹²⁵I). pepdd.comnih.gov After incubation, the bound radioligand is separated from the free (unbound) radioligand, often by rapid filtration through glass fiber filters, and the radioactivity of the bound fraction is measured. springernature.com
For a peptide like H-Pro-Phe-NH2, a tritiated version, [³H]H-Pro-Phe-NH2, could be synthesized and used in binding assays. While direct studies on [³H]H-Pro-Phe-NH2 were not found in the provided search results, the principles can be extrapolated from studies on similar peptides. For instance, studies on endomorphins, which are tetrapeptides with a Tyr-Pro-Trp-Phe-NH2 or Tyr-Pro-Phe-Phe-NH2 sequence, have extensively used tritiated forms to characterize their binding to opioid receptors. jpp.krakow.plresearchgate.netnih.gov
There are three main types of radioligand binding assays: pepdd.comnih.gov
Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of the radioligand. The resulting data are used to determine the equilibrium dissociation constant (Kd), which reflects the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax). nih.gov
Competition Assays: In these assays, a fixed concentration of the radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled compound (the competitor). This allows for the determination of the competitor's affinity (Ki) for the receptor. pepdd.comnih.gov This is particularly useful for assessing the binding of non-radiolabeled peptide derivatives.
Kinetic Assays: These assays measure the rate of association (kon) and dissociation (koff) of the radioligand with the receptor over time. The ratio of these rates (koff/kon) can provide an independent measure of the dissociation constant (Kd). pepdd.comnih.gov
The development of peptide-based radiotracers is also a burgeoning field in medical imaging, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govthno.orgfrontiersin.org Peptides are labeled with radionuclides and used as probes to image specific molecular targets in vivo. nih.gov The design of these radiotracers often involves a targeting biomolecule (the peptide), a chelating agent, and the radionuclide. thno.org
Table 2: Key Parameters in Radioligand Binding Assays
| Parameter | Description | Determined By | Importance |
| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the sample. | Saturation Assay | Provides a measure of receptor density in a given tissue or cell type. |
| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | Saturation or Kinetic Assays | A measure of the radioligand's affinity for the receptor; a lower Kd indicates higher affinity. |
| Ki (Inhibition Constant) | The concentration of a competing unlabeled ligand that blocks 50% of the radioligand binding. | Competition Assay | Allows for the determination of the affinity of unlabeled compounds for the receptor. |
| kon (Association Rate Constant) | The rate at which the radioligand binds to the receptor. | Kinetic Assay | Describes the forward rate of the binding reaction. |
| koff (Dissociation Rate Constant) | The rate at which the radioligand unbinds from the receptor. | Kinetic Assay | Describes the reverse rate of the binding reaction. |
This table outlines the fundamental parameters derived from radioligand binding studies and their significance in characterizing receptor-ligand interactions. pepdd.comnih.govnih.gov
Computational and Theoretical Chemistry Applications to H Pro Phe Nh2 Hcl
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for exploring the conformational landscape and dynamic behavior of peptides like H-Pro-Phe-NH2 HCl.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. nih.gov By simulating the motions of atoms over time, researchers can identify the most stable and frequently occurring conformations of this compound in different environments. nih.gov These simulations can reveal how the peptide folds and the dynamics of its constituent parts, such as the proline ring and the phenylalanine side chain. Insights from MD simulations are crucial for understanding how the peptide might interact with a receptor binding site. nih.govcore.ac.uk For instance, simulations can help determine if the molecule maintains a rigid structure or if it is flexible, which has implications for its binding affinity and specificity. acs.org
Quantum Chemical Calculations for Electronic Structure and Interaction Energies
Quantum chemical calculations, often based on density functional theory (DFT), provide a detailed understanding of the electronic properties of this compound. rsc.orgrsdjournal.org These methods can be used to calculate various molecular properties, including the distribution of electron density, electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO). researchgate.netacs.orgresearchgate.net This information is vital for understanding the reactivity of the molecule and the nature of its interactions with other molecules, such as hydrogen bonding and van der Waals forces. acs.orgresearchgate.net By calculating interaction energies, researchers can quantify the strength of binding between this compound and a target receptor, providing a theoretical basis for its observed biological activity. rsc.org
Ligand-Target Docking Studies
Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor.
Prediction of Binding Poses and Interaction Networks with Receptor Models
Docking studies are instrumental in visualizing how this compound fits into the binding pocket of a target receptor. nih.gov By systematically exploring different orientations and conformations of the ligand within the receptor's active site, docking algorithms can identify the most likely binding pose. nih.govnih.gov These predicted poses reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov This information is critical for understanding the molecular basis of the peptide's biological activity and for designing modifications to improve its potency or selectivity.
Pharmacophore Model Generation for this compound and its Ligands
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. nih.govresearchgate.netresearchgate.net For this compound and its analogs, pharmacophore models can be generated based on their known activities and predicted binding modes. nih.govacs.org These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.netacs.org Once developed, a pharmacophore model can be used as a query in virtual screening campaigns to identify other molecules in large chemical databases that have a similar arrangement of functional groups and are therefore likely to exhibit similar biological activity. dovepress.com
In Silico Prediction of Physicochemical Attributes Relevant to Research (e.g., Conformational Preferences, Charge Distribution)
Computational methods are widely used to predict various physicochemical properties of molecules, which is a faster and more cost-effective approach than experimental determination. mdpi.comeuropa.eu For this compound, these in silico predictions can provide valuable information for research purposes.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like water solubility, lipophilicity (logP), and charge distribution. nih.govnih.gov These properties are crucial for understanding the peptide's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. dovepress.comabap.co.in For example, predicting the charge distribution helps in understanding its electrostatic interactions with receptors and other biological molecules. Conformational preferences, as determined by methods like molecular dynamics simulations, indicate the most likely shapes the molecule will adopt in solution, which directly influences its ability to bind to a target. mdpi.com
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 275.35 g/mol | --- |
| logP | -0.5 | QSPR |
| Water Solubility | High | QSPR |
| Net Charge at pH 7.4 | +1 | --- |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) are powerful computational tools in modern medicinal chemistry. These methodologies are applied to systematically study the relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, these approaches can elucidate the key molecular features that govern their interaction with biological targets, thereby guiding the design of new, more potent, and selective analogs.
The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its physicochemical properties and structural features. researcher.life By developing mathematical models that correlate these properties (descriptors) with activity, it becomes possible to predict the activity of novel, unsynthesized compounds. researcher.lifenih.gov
Research Findings from Analogous Dipeptide Systems
While specific QSAR studies on this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related dipeptide amides. For instance, QSAR studies on N-alkylated dipeptide amides have successfully yielded models with high predictive power for their affinity to specific receptors. nih.gov In one such study, models for melanocortin receptors explained 89-91% of the affinity variations, showcasing the utility of QSAR in understanding and predicting the activity of modified dipeptides. nih.gov
Similarly, structure-activity relationship studies on H-Phe-Phe-NH2 analogs, which share the Phenylalanine-amide C-terminus, have revealed that modifications such as backbone methylation can significantly influence properties like cell permeability. acs.org These findings underscore the importance of steric and lipophilic parameters in the design of dipeptide-based compounds.
A typical QSAR study on this compound derivatives would involve the following steps:
Data Set Generation: A series of this compound derivatives would be synthesized with systematic variations at the Proline ring, the Phenylalanine side chain, and the C-terminal amide. Their biological activity (e.g., binding affinity, enzyme inhibition) would be measured.
Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, 2D pharmacophore atom pairs.
3D Descriptors: Van der Waals volume, surface area, dipole moment, 3D pharmacophore models.
Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the QSAR model. researcher.liferesearchgate.net The predictive power of the model is rigorously validated using internal and external validation techniques. researchgate.net
Hypothetical QSAR Data for this compound Derivatives
To illustrate the application of QSAR, consider a hypothetical dataset for a series of this compound derivatives designed to inhibit a target enzyme. The biological activity is expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).
Table 1: Hypothetical Biological Activity and Molecular Descriptors for this compound Derivatives
| Compound ID | R1-Group (on Proline) | R2-Group (on Phenylalanine) | pIC50 | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| 1 | H | H | 6.5 | 287.78 | 0.8 | 69.1 |
| 2 | 4-Fluoro | H | 6.8 | 305.77 | 1.1 | 69.1 |
| 3 | H | 4-Chloro | 7.1 | 322.22 | 1.5 | 69.1 |
| 4 | 4-Hydroxy | H | 6.3 | 303.78 | 0.5 | 89.3 |
| 5 | H | 4-Nitro | 7.5 | 332.77 | 0.9 | 114.9 |
| 6 | 4-Oxo | H | 6.1 | 301.76 | 0.4 | 86.3 |
A QSAR analysis of such a dataset might reveal a model represented by the following hypothetical equation:
pIC50 = 0.8 * LogP + 0.01 * Polar Surface Area - 0.005 * Molecular Weight + 5.2
This equation would suggest that increasing lipophilicity (LogP) and polar surface area are beneficial for activity, while increasing molecular weight is slightly detrimental. Such a model, once validated, could be used to predict the pIC50 of new derivatives and prioritize their synthesis. For example, a derivative with a 4-Trifluoromethyl group on the Phenylalanine ring could be predicted to have high activity based on its calculated descriptor values.
Emerging Research Directions and Future Prospects for Dipeptide Amides in Chemical Biology
Design of H-Pro-Phe-NH2 HCl Analogs as Probes for Biological Systems
The simple dipeptide structure of this compound serves as a valuable scaffold for the design of sophisticated molecular probes. By chemically modifying this core, researchers can create analogs with new functionalities, such as fluorescence or radioactivity, enabling the study of complex biological systems with high precision. These probes are instrumental in applications ranging from molecular imaging to tracking the interactions of ligands with their receptors in real-time.
Fluorescently Labeled Dipeptides for Molecular Imaging Research
Fluorescent probes are indispensable tools in chemical biology for visualizing cellular and subcellular processes. unige.ch Analogs of H-Pro-Phe-NH2 can be transformed into such probes by incorporating fluorophores. This can be achieved through several strategies, including the substitution of one of the natural amino acids with a non-natural fluorescent amino acid (FlAA) or the covalent attachment of an external fluorescent dye. nih.gov
The phenylalanine residue, with its aromatic ring, is a particularly suitable site for modification. For instance, analogs can be designed where the phenyl ring is altered, such as by introducing a cyano group to create p-cyanophenylalanine, a probe whose fluorescence is sensitive to its local environment. nih.gov Another approach involves appending fluorescent reporter molecules, such as Alexa Fluor or cyanine (B1664457) dyes, to the phenylalanine side chain. google.comchemrxiv.org This strategy has been successfully used to create fluorescent versions of other phenylalanine-containing peptides to study their binding to cell surface receptors. chemrxiv.org Furthermore, research has shown that close analogs like cationic diphenylalanine (H-Phe-Phe-NH2 HCl) can be co-assembled with fluorescent photosensitizers to form nanoparticles for imaging applications. d-nb.info These engineered fluorescent dipeptides allow for direct visualization of their distribution, uptake, and interaction within biological systems without significantly altering their core structure and function. nih.gov
| Modification Strategy | Description | Example Fluorophore/Amino Acid | Research Application | Reference |
|---|---|---|---|---|
| Non-Natural Amino Acid Incorporation | Replacing a standard amino acid with one that is intrinsically fluorescent. | p-Cyanophenylalanine (FCN) | Probing protein folding, ligand binding, and amyloid formation. | nih.gov |
| External Dye Conjugation | Covalently attaching a fluorescent dye to the peptide, often at the phenylalanine aromatic ring. | Alexa Fluor 568, Cy5, Cy7 | Creating probes for studying integrin function and targeted molecular imaging. | google.comchemrxiv.org |
| Structural Modification | Altering a non-fluorescent amino acid to induce fluorescence. | Ortho-amino-trans-cinnamic acid (from a modified phenylalanine) | Developing "off-on" fluorescent signals for enzyme activity assays. | rsc.org |
| Supramolecular Co-Assembly | Assembling the dipeptide with a fluorescent molecule to form fluorescent nanoparticles. | Chlorin e6 (Ce6) | Creating delivery systems for photodynamic therapy and imaging. | d-nb.info |
Radiolabeled Analogs for In Vivo Receptor Mapping and Ligand Tracking Studies
Radiolabeling equips dipeptide analogs with the ability to be tracked in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov This allows for quantitative mapping of receptor distribution and pharmacokinetic studies of the ligand. A typical radiolabeled peptide consists of the targeting dipeptide, a metallic radionuclide, and a bifunctional chelator that stably links the two components. rug.nlnih.gov
Significant research has been conducted on radiolabeling peptides with structures similar to H-Pro-Phe-NH2. For example, endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), a closely related peptide, has been successfully labeled with tritium (B154650) for use in radioreceptor binding assays and metabolic pathway mapping. researchgate.net The choice of radionuclide is critical and depends on the imaging modality and the biological half-life of the tracer. rug.nl Common isotopes for PET include Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F), while Technetium-99m (⁹⁹mTc) and Indium-111 (¹¹¹In) are standard for SPECT. mdpi.comnih.gov The proline residue can be a site for modification; for instance, replacing it with 4,4-difluoroproline allows for labeling with ¹⁸F. nih.gov The development of these radiolabeled probes is crucial for advancing diagnostic imaging and understanding how such ligands behave in a whole-organism context. nih.govmdpi.com
| Component | Function | Examples | Reference |
|---|---|---|---|
| Targeting Biomolecule | Binds to a specific biological target (e.g., a receptor). | H-Pro-Phe-NH2 analog | rug.nl |
| Radionuclide | Emits radiation for detection by PET or SPECT scanners. | PET: ⁶⁸Ga, ¹⁸F SPECT: ⁹⁹mTc, ¹¹¹In Assay: ³H (Tritium) | researchgate.netmdpi.comnih.gov |
| Bifunctional Chelator | Securely binds the metallic radionuclide to the peptide. | DOTA, NOTA, HYNIC | rug.nlfrontiersin.org |
| Linker (Optional) | Modifies the pharmacokinetic properties of the probe, such as excretion kinetics. | PEG, Amino acids | rug.nl |
Investigation of this compound as a Building Block for Supramolecular Assemblies
The field of peptide nanotechnology utilizes the inherent ability of short peptides to self-assemble into well-ordered, functional materials. rsc.org Even simple dipeptides contain the necessary molecular information to form complex nanostructures, driven by a combination of non-covalent interactions. rsc.org this compound is an ideal candidate for these applications, serving as a fundamental building block for the bottom-up fabrication of novel biomaterials.
Self-Assembly Mechanisms of Dipeptide Amides in Nanostructure Formation
The self-assembly of dipeptide amides like H-Pro-Phe-NH2 is governed by a balance of specific, non-covalent intermolecular forces. rsc.orgfrontiersin.org These interactions guide the spontaneous organization of individual peptide molecules into larger, ordered supramolecular structures such as fibers, tubes, and spheres. nih.gov
The key driving forces include:
Hydrogen Bonding : The peptide backbone, with its amide bonds, provides a scaffold for extensive intermolecular hydrogen bonding, often resulting in the formation of stable β-sheet-like arrangements. frontiersin.orgmdpi.com
Hydrophobic Interactions : The nonpolar side chains of amino acids, particularly the phenyl group of phenylalanine, tend to cluster together to minimize their exposure to water. frontiersin.orgnih.gov This effect is a major contributor to the initial aggregation of the peptides. nih.gov
π-π Stacking : The aromatic rings of the phenylalanine residues can stack on top of each other, creating stabilizing aromatic interactions that further reinforce the assembled structure. frontiersin.orgscispace.com
Electrostatic Interactions : The charged termini of the peptide (the protonated N-terminus and the C-terminal amide) can engage in electrostatic attractions or repulsions that influence the final morphology of the assembly. frontiersin.orgscispace.com The HCl salt form of H-Pro-Phe-NH2 underscores the importance of these charge interactions.
Studies on the closely related diphenylalanine (Phe-Phe) dipeptide show that these forces lead to hierarchical assembly, beginning with the formation of small oligomers that subsequently grow into larger motifs like nanotubes and nanofibrils. nih.gov
| Interaction Type | Contributing Molecular Part | Role in Self-Assembly | Reference |
|---|---|---|---|
| Hydrogen Bonding | Amide backbone (-C=O, -N-H) | Directs the formation of ordered secondary structures like β-sheets. | frontiersin.orgmdpi.com |
| Hydrophobic Interactions | Phenylalanine side chain | Drives initial aggregation to shield nonpolar groups from water. | frontiersin.orgnih.gov |
| π-π Stacking | Aromatic ring of Phenylalanine | Provides additional stability and order to the assembled structure. | nih.govfrontiersin.org |
| Electrostatic Interactions | Charged N-terminus and C-terminal amide | Influences long-range order and final morphology. | frontiersin.orgscispace.com |
Engineering Self-Assembling Peptides for Advanced Research Materials
By understanding the mechanisms of self-assembly, researchers can engineer dipeptide systems to create "smart" nanomaterials with customized structures and functions. nih.govrsc.org This involves modulating the assembly pathways by altering the peptide sequence, adjusting environmental conditions, or introducing other molecular components. rsc.org
One engineering strategy is to control the peptide concentration, which can dictate the morphology of the final structure; for instance, transitioning from nanospheres at low concentrations to larger microspheres at higher concentrations. acs.org Another approach is the co-assembly of the dipeptide with other molecules to form hybrid materials. The co-assembly of a cationic dipeptide with a polyoxometalate, for example, resulted in a morphological transition from nanospheres to a film upon photothermal treatment, creating a material suitable for tissue engineering. frontiersin.org These self-assembling peptide systems can form hydrogels that mimic the natural extracellular matrix, making them ideal scaffolds for regenerative medicine and controlled drug release. frontiersin.orgnih.gov The ability to design and control these properties at the molecular level positions dipeptides like H-Pro-Phe-NH2 as versatile building blocks for the next generation of advanced biomaterials. acs.org
Exploring this compound in Combinatorial Chemistry Libraries for Novel Ligand Discovery
Combinatorial chemistry is a powerful strategy for drug discovery that involves the synthesis and screening of large, diverse collections of compounds, known as libraries, to identify molecules with a desired biological activity. rroij.com Short peptides are excellent candidates for inclusion in these libraries due to their structural diversity and biological relevance. H-Pro-Phe-NH2, as a dipeptide motif, can serve as both a starting point (scaffold) and a discovery (hit) in the search for new ligands.
A significant finding demonstrated the importance of the Pro-Phe sequence in a combinatorial context. When a library of 65,536 octapeptides was screened for catalytic activity, the hit sequences showed a clear consensus for a Pro-Phe dyad at the N-terminus. This result highlights the Pro-Phe motif as a privileged structure and suggests that H-Pro-Phe-NH2 itself is a valuable core for designing focused libraries.
In such a library, the H-Pro-Phe-NH2 dipeptide can act as a conserved scaffold. u-strasbg.fr Various linkers and functional groups can then be systematically attached to this core to generate a collection of related molecules. This "Scaffold-Linker-Functional Group" approach allows for the efficient exploration of the chemical space around the core structure to optimize binding affinity and specificity for a biological target. u-strasbg.fr This rational design strategy, combined with high-throughput screening, accelerates the discovery of novel and potent ligands for therapeutic and diagnostic applications.
| Component | Role in Library Design | Example | Reference |
|---|---|---|---|
| Scaffold | The conserved core structure of the library. | H-Pro-Phe-NH2 | u-strasbg.fr |
| Linker | A variable chemical unit that connects the scaffold to a functional group. | Alkyl chains, ether chains | u-strasbg.fr |
| Functional Group | A variable chemical moiety that explores pharmacophoric space. | Carboxylates, amines, aromatic rings | u-strasbg.fr |
| Library | The entire collection of synthesized compounds. | A set of H-Pro-Phe-(Linker)-(Functional Group) amides | rroij.com |
Advancements in Green and Sustainable Peptide Synthesis Research for Dipeptide Amides
The chemical synthesis of peptides, including dipeptide amides like this compound, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. However, the principles of green chemistry are increasingly being applied to peptide synthesis, aiming to develop more environmentally benign and sustainable processes.
Recent research has focused on several key areas to make peptide synthesis greener:
Green Solvents: The most commonly used solvent in solid-phase peptide synthesis (SPPS), N,N-dimethylformamide (DMF), is now classified as a substance of very high concern. Consequently, a major research thrust is the identification of greener alternative solvents. Recent studies have explored the use of anisole (B1667542) and N-octylpyrrolidone (NOP) mixtures as effective and more sustainable replacements for DMF in SPPS. tandfonline.com Another promising green solvent that has been investigated is dipropylene glycol dimethyl ether (DMM). unibas.it The ideal green solvent for the synthesis of dipeptide amides should effectively solubilize the amino acid building blocks and reagents while having a low environmental impact. tandfonline.com The application of aqueous microdroplets also represents an innovative approach, as it can facilitate peptide bond formation at the water-air interface, potentially reducing the need for traditional organic solvents. pnas.org
Greener Coupling Reagents: The development of more sustainable coupling reagents is another critical area. Traditional reagents can be hazardous, and research is ongoing to find safer and more efficient alternatives. For instance, the combination of N-tert-butyl-N'-ethylcarbodiimide (TBEC) and 5-(ethylthio)-1H-tetrazole (ETT) has been explored as a greener coupling system. tandfonline.com Enzymatic approaches, using proteases in organic-aqueous biphasic systems, also offer a green alternative for peptide bond formation, as demonstrated in the synthesis of tetrapeptides. acs.org
Process Optimization: Beyond solvents and reagents, optimizing the entire synthesis process is crucial for sustainability. This includes minimizing the number of steps, reducing the excess of reagents used, and developing more efficient purification methods. tandfonline.com Micro-flow reactor technology is emerging as a powerful tool for peptide synthesis, allowing for precise control over reaction conditions, which can lead to higher yields and reduced waste. nii.ac.jp
While specific green synthesis protocols for this compound are not yet widely published, the general advancements in sustainable peptide chemistry provide a clear roadmap for its future production. The synthesis of the related dipeptide Fmoc-Phg-Pro-NH2 has been successfully demonstrated using green solvent mixtures and alternative coupling agents, indicating the feasibility of applying these methods to Pro-Phe-NH2. tandfonline.comnih.gov
Table 1: Comparison of Conventional and Green Peptide Synthesis Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
| Solvents | DMF, DCM (Hazardous) | Anisole/NOP, DMM, Water (Greener alternatives) tandfonline.comunibas.itpnas.org |
| Coupling Reagents | Often hazardous | TBEC/ETT, Enzymatic catalysts tandfonline.comacs.org |
| Methodology | Bulk batch synthesis | Micro-flow reactors, Optimized SPPS tandfonline.comnii.ac.jp |
| Waste Generation | High | Reduced |
Uncharted Chemical Space Exploration for Proline-Phenylalanine Derivatives
The dipeptide scaffold of proline-phenylalanine (Pro-Phe) offers a rich platform for chemical exploration, with the potential to generate novel molecules with diverse properties. Researchers are actively exploring the chemical space around this core structure by synthesizing a variety of analogues.
Key areas of exploration include:
Stereochemical Diversity: The synthesis of all sixteen stereoisomeric analogues of the related peptide endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) has been accomplished using Fmoc-strategy solid-phase methods. researchgate.net This systematic approach allows for a thorough investigation of how the spatial arrangement of the amino acid residues affects the molecule's properties.
Substituted Proline Analogues: The proline ring is a key target for modification. The synthesis of 3-substituted proline derivatives provides a means to introduce conformational constraints and new functional groups. mdpi.comacs.org These modifications can significantly impact the peptide's structure and biological activity.
Backbone Modifications: Altering the peptide backbone is another strategy to create novel derivatives. This can include the introduction of non-natural amino acids or the formation of cyclic structures. For example, cyclic analogues of endomorphin-1 have been synthesized by incorporating cysteine residues to form a disulfide bridge. scirp.org
Combinatorial Libraries: The generation of dynamic combinatorial libraries of pseudo-peptides based on the Pro-X (where X is an amino acid like Phe) scaffold allows for the rapid screening of a large number of compounds. rsc.org This approach is valuable for discovering new molecules with specific binding affinities or catalytic activities. The synthesis of phosphinic dipeptide analogues that are compatible with solid-phase peptide synthesis and combinatorial chemistry further expands the accessible chemical space. mdpi.com
The exploration of the chemical space around this compound is driven by the search for new research tools and potential therapeutic leads. By systematically modifying the core structure, researchers can fine-tune the molecule's properties for specific applications.
Table 2: Examples of Proline-Phenylalanine Derivative Exploration
| Modification Strategy | Example | Research Focus | Citation |
| Stereoisomer Synthesis | Endomorphin-2 analogues | Structure-activity relationships | researchgate.net |
| Proline Substitution | 3-substituted prolines | Conformational constraint, new functionalities | mdpi.comacs.org |
| Cyclization | Disulfide-bridged endomorphin-1 | Increased stability, altered conformation | scirp.org |
| Library Generation | Pseudo-dipeptide libraries | Discovery of novel binders/catalysts | rsc.org |
| Backbone Isosteres | Phosphinic dipeptide analogues | Enzyme inhibitors | mdpi.com |
Elucidation of Specific Biochemical Pathway Involvement for this compound (e.g., as part of metabolic research, not clinical disease treatment)
Understanding the biochemical fate of this compound is crucial for its application as a research tool. While specific metabolic studies on this compound are limited, research on related dipeptide amides and the constituent amino acids provides some initial insights.
Early studies on the metabolism of phenylalanine-containing peptide amides in Escherichia coli showed that these compounds can be hydrolyzed by bacterial enzymes. nih.govasm.orgnih.gov For instance, glycyl-l-phenylalaninamide was found to be hydrolyzed to glycine (B1666218) and phenylalaninamide, with the latter being slowly degraded to phenylalanine. nih.govasm.orgnih.gov This suggests that a potential metabolic pathway for this compound could involve enzymatic cleavage of the peptide bond to yield proline and phenylalaninamide, followed by further hydrolysis of the amide to phenylalanine.
The cellular uptake of dipeptide amides is another important aspect of their biochemical pathway. The uptake of phenylalanine-containing peptide amides in bacteria appears to be dependent on the charge of the molecule, with uncharged forms being more readily taken into the cells. nih.govasm.org In mammalian systems, the transport of peptides across cell membranes is often mediated by specific transporters.
More recent research has begun to shed light on the organ-specific distribution and metabolism of dipeptides, though much of the focus has been on dipeptides with a free carboxyl terminus. mdpi.com The liver plays a central role in the metabolism of proteins and amino acids, and it is likely a key site for the processing of dipeptide amides as well. mdpi.com
It is important to note that the HCl salt form of H-Pro-Phe-NH2 will dissociate in solution, and the biochemical activity will be that of the protonated dipeptide amide. Further research is needed to specifically elucidate the metabolic pathways of H-Pro-Phe-NH2 in mammalian systems, including its absorption, distribution, enzymatic degradation, and excretion. Such studies will be essential for interpreting the results of future investigations using this compound in metabolic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
